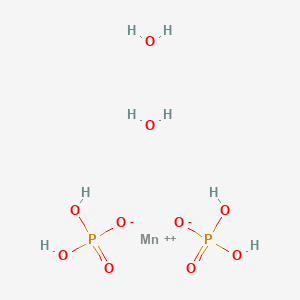

Manganese phosphate acid dihydrate

Description

Properties

CAS No. |

10234-99-8 |

|---|---|

Molecular Formula |

H8MnO10P2 |

Molecular Weight |

284.94 g/mol |

IUPAC Name |

dihydrogen phosphate;manganese(2+);dihydrate |

InChI |

InChI=1S/Mn.2H3O4P.2H2O/c;2*1-5(2,3)4;;/h;2*(H3,1,2,3,4);2*1H2/q+2;;;;/p-2 |

InChI Key |

CLIYQKRCKGYVGY-UHFFFAOYSA-L |

SMILES |

O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] |

Canonical SMILES |

O.O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Mn+2] |

Origin of Product |

United States |

Synthetic Methodologies and Controlled Fabrication Strategies for Manganese Phosphate Acid Dihydrate

Solution-Phase Synthesis Routes

Solution-phase synthesis offers a versatile platform for the production of manganese phosphate (B84403) acid dihydrate, allowing for precise control over reaction conditions to tailor the final product's characteristics. Key methods include precipitation, refluxing, and hydrothermal/solvothermal techniques.

Precipitation Techniques and Parameter Optimization

Precipitation is a widely utilized method for synthesizing manganese phosphate hydrates. This technique involves the reaction of soluble manganese salts with a phosphate source in an aqueous solution, leading to the formation of an insoluble manganese phosphate product. The properties of the resulting material are highly dependent on the reaction parameters.

For instance, manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) can be prepared by reacting manganese carbonate (MnCO₃) with phosphoric acid (H₃PO₄) at ambient temperature. researchgate.net The resulting precipitate can then be thermally treated to yield other manganese phosphate phases. researchgate.net Another approach involves the precipitation of manganese phosphate from manganese nitrate (B79036) tetrahydrate and phosphoric acid in a water-ethanol system at low temperatures. researchgate.net

The choice of precursors and the control of stoichiometry are crucial. For example, to produce mono-basic manganese phosphate, a specific ratio of P₂O₅ to manganese is required. google.com Similarly, di-basic and tri-basic manganese phosphates necessitate different stoichiometric ratios of phosphoric acid to manganese. google.com The reactivity of the manganese source is also a key factor; freshly precipitated manganese carbonate is highly reactive and allows for efficient conversion to manganese phosphates. google.comgoogle.com

A study on the rhizospheric precipitation of manganese by phosphate in the hyperaccumulator plant Phytolacca americana revealed the formation of (Mn,Fe)₃(PO₄)₂·4H₂O crystals on the root surface, demonstrating a biological precipitation process. nih.gov This natural process highlights the fundamental chemistry of manganese phosphate precipitation in an aqueous environment.

Table 1: Influence of Precursor Systems on Manganese Phosphate Precipitation

| Manganese Source | Phosphate Source | System | Product | Reference |

| MnCO₃ | H₃PO₄ | Aqueous | Mn(H₂PO₄)₂·2H₂O | researchgate.net |

| Manganese Nitrate Tetrahydrate | H₃PO₄ | Water-Ethanol | MnPO₄·H₂O | researchgate.net |

| Soluble Manganese Compound | Alkaline Carbonate then H₃PO₄ | Aqueous | Mono-, di-, or tri-basic manganese phosphate | google.com |

| Freshly Precipitated Manganese Hydroxocarbonate | H₃PO₄ | Aqueous | Manganese Dihydrogen Phosphate Dihydrate | google.com |

Refluxing Processes at Atmospheric Pressure

Refluxing at atmospheric pressure provides a straightforward and effective method for synthesizing manganese phosphate acid dihydrate. This process typically involves heating a reaction mixture in a flask equipped with a condenser, which returns evaporated solvent to the flask, allowing the reaction to proceed at a constant temperature for an extended period.

Serrabrancaite (MnPO₄·H₂O) has been successfully synthesized by oxidizing manganese(II) dihydrogen phosphate (Mn(H₂PO₄)₂) with a sodium hypochlorite (B82951) (NaClO) solution under reflux. daneshyari.comresearchgate.net A mixture of manganese chloride (MnCl₂) and phosphoric acid can also be used as the starting materials. daneshyari.comresearchgate.net The yield of MnPO₄·H₂O is influenced by the reflux temperature, with higher temperatures generally leading to increased yields. daneshyari.comresearchgate.net However, the amount of acid added to the reaction mixture has a more complex effect, with the yield first increasing and then decreasing as the acid concentration rises. daneshyari.comresearchgate.net

The specific manganese phosphate phase obtained can be controlled by the reaction conditions. For example, refluxing a solution of only Mn(H₂PO₄)₂ can lead to the formation of hureaulite. daneshyari.comresearchgate.net The morphology of the product can also be tailored; for instance, nano-sized particles of ramsdellite were formed at 60°C, with particle size increasing at higher refluxing temperatures. researchgate.net

Table 2: Effect of Reactants and Acid on Product Formation via Refluxing

| Manganese Source | Oxidant/Acid | Product | Reference |

| 30 mmol Mn(H₂PO₄)₂ | 60 mmol NaClO + <40 mmol HCl | Rodlike Hureaulite | daneshyari.comresearchgate.net |

| 30 mmol MnCl₂ | 60 mmol NaClO + <30 mmol H₃PO₄ | Granular Hureaulite | daneshyari.comresearchgate.net |

| Mn(H₂PO₄)₂ System | ≥80 mmol HCl | MnPO₄·H₂O | daneshyari.comresearchgate.net |

| MnCl₂/H₃PO₄ System | ≥60 mmol H₃PO₄ | MnPO₄·H₂O | daneshyari.comresearchgate.net |

Hydrothermal and Solvothermal Synthesis Approaches

Hydrothermal and solvothermal methods are powerful techniques for synthesizing crystalline materials from solutions at elevated temperatures and pressures. These methods often lead to products with high crystallinity and controlled morphologies.

In hydrothermal synthesis, water is used as the solvent. Manganese phosphate hydrate (B1144303) crystals, such as switzerite and niahite, can be produced at room temperature from aqueous solutions containing manganese chloride, diammonium hydrogen phosphate, and citric acid. nih.govacs.org Subsequent aging at 80°C or hydrothermal treatment at 100–180°C can yield hureaulite particles. nih.govacs.org The use of citric acid as a chelating agent can slow down the crystal growth, resulting in larger, well-defined crystals. nih.govacs.org Another study demonstrated the hydrothermal synthesis of δ-Mn₃(PO₄)₂ microcrystals from hureaulite at 250°C. researchgate.net

Solvothermal synthesis is similar to the hydrothermal method but employs a non-aqueous solvent. This technique has been used to prepare a layered manganese phosphate using n-butanol as the solvent and various organic amines as structure-directing agents. google.com A facile solvothermal approach using diethylene glycol as a solvent has also been developed to synthesize manganese-doped lithium iron phosphate nanoplates. epa.gov

Controlled pH and Temperature Influence on Crystal Growth

The pH and temperature of the reaction environment are critical parameters that significantly influence the nucleation and growth of manganese phosphate crystals, thereby affecting their phase, size, and morphology.

The pH of the solution dictates the speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻), which in turn affects the precipitation of different manganese phosphate salts. For instance, the precipitation of tertiary manganese phosphate (Mn₃(PO₄)₂) is favored at a pH of around 2.5. The pH can be adjusted using agents like ammonia (B1221849) or sodium hydroxide. google.com Studies have shown that a rise in pH can lead to an increased inhibition of sodium sulfate (B86663) precipitation by phosphonates, with the maximum effect observed at a pH of 8-8.5. ugr.es The kinetics of oriented aggregation, a nonclassical crystal growth mechanism, are also sensitive to pH, with the rate increasing as the solution pH approaches the point of zero net proton charge. researchgate.net

Temperature plays a crucial role in both the kinetics of the reaction and the final crystal structure. Higher temperatures generally accelerate crystal growth and can lead to more continuous and denser coatings. mdpi.com For example, in the synthesis of magnesium phosphate coatings, increasing the reaction temperature resulted in larger grain sizes and better corrosion resistance. mdpi.com Similarly, in the reflux synthesis of MnPO₄·H₂O, the yield increases with elevating reflux temperature. daneshyari.comresearchgate.net Hydrothermal synthesis temperatures can also be varied to control the resulting phase; for instance, hureaulite particles can be obtained by hydrothermal treatment at temperatures ranging from 100 to 180°C. nih.govacs.org

Role of Oxidants and Reducing Agents in Manganese Oxidation State Control

The oxidation state of manganese in the final phosphate compound is a critical factor that determines its properties and potential applications. Controlling the oxidation state, typically from Mn(II) to Mn(III), is often achieved through the use of oxidizing or reducing agents during synthesis.

Oxidizing agents are commonly employed to facilitate the formation of Mn(III) phosphates like MnPO₄·H₂O from Mn(II) precursors. Sodium hypochlorite (NaClO) has been effectively used to oxidize Mn(H₂PO₄)₂ in a refluxing process to produce MnPO₄·H₂O. daneshyari.comresearchgate.net Hydrogen peroxide (H₂O₂) is another common oxidant used in the preparation of manganese phosphate. google.com The presence of an oxidant is crucial for the formation of the desired Mn(III) phase.

Conversely, reducing agents can be used to maintain manganese in the Mn(II) state or to reduce it from a higher oxidation state. In the synthesis of lithium manganese phosphate (LiMnPO₄), a reducing environment, such as argon mixed with hydrogen, is often used during calcination to ensure the manganese remains as Mn(II). researchgate.net Ascorbic acid has also been utilized as a reducing agent in the hydrothermal synthesis of lithium manganese phosphate nanoparticles to prevent the oxidation of Mn(II). google.com The careful selection and control of the redox environment are therefore essential for synthesizing manganese phosphates with a specific manganese oxidation state.

Precursor Chemistry and Reactant Stoichiometry in Synthesis

The choice of precursors and the precise control of their stoichiometric ratios are fundamental to the successful synthesis of this compound with desired characteristics. The nature of the manganese and phosphate sources, as well as their relative concentrations, directly impacts the reaction kinetics, product phase, purity, and morphology.

The manganese source can be a variety of soluble manganese salts, including manganese chloride (MnCl₂), manganese nitrate (Mn(NO₃)₂), manganese sulfate (MnSO₄), or manganese carbonate (MnCO₃). researchgate.netgoogle.comgoogle.com The reactivity of the manganese precursor can influence the reaction conditions required. For example, freshly precipitated manganese carbonate is noted for its high reactivity. google.comgoogle.com

The phosphate source is typically phosphoric acid (H₃PO₄) or a soluble phosphate salt such as sodium phosphate, potassium phosphate, or ammonium (B1175870) phosphate. google.comgoogle.com The specific phosphate precursor can affect the pH of the reaction mixture and introduce other ions into the system, which may influence the final product.

The molar ratio of phosphorus to manganese (P/Mn) is a critical parameter that must be carefully controlled. google.com Different stoichiometric ratios are required for the formation of mono-, di-, or tri-basic manganese phosphates. google.com For instance, a P/Mn molar ratio of (1-2):1 is often employed in the synthesis of MnPO₄·H₂O. google.com In some cases, an excess of one reactant may be used to drive the reaction to completion or to control the pH. The presence of other additives, such as organic solvents or chelating agents, can also significantly alter the reaction pathway and the properties of the resulting manganese phosphate. google.com

Utilization of Manganese(II) Salts

The choice of the manganese(II) salt as a precursor plays a pivotal role in the synthesis of this compound. Commonly employed salts include manganese(II) sulfate, manganese(II) chloride, manganese(II) nitrate, and manganese(II) acetate (B1210297).

The reaction of a soluble manganese salt with phosphoric acid is a fundamental approach. For instance, manganese(II) chloride can be reacted with phosphoric acid to yield manganese phosphate. Similarly, manganese sulfate and manganese nitrate are also effective precursors. google.comgoogle.com The reactivity of the manganese source is a key factor; for example, using a more reactive, freshly precipitated manganese carbonate, derived from a soluble manganese salt, can lead to a more efficient reaction with phosphoric acid. google.com

The selection of the anion (sulfate, chloride, nitrate, or acetate) can influence the reaction kinetics and the potential for impurity incorporation in the final product. For instance, when using manganese sulfate, the final product may contain sulfur impurities if not properly controlled. google.com The use of manganese(II) acetate in the presence of an oxidizing agent like potassium permanganate (B83412) in glacial acetic acid is another route to produce hydrated manganese phosphate. chemicalforums.com

A comparative overview of common manganese(II) salts used in the synthesis is presented in the table below.

| Manganese(II) Salt | Formula | Common Applications in Synthesis | Reference |

| Manganese(II) Sulfate | MnSO₄ | Used in reactions with phosphoric acid; can be a source of sulfur impurities if not controlled. | google.comgoogle.com |

| Manganese(II) Chloride | MnCl₂ | Reacted with phosphoric acid to produce manganese phosphate. | google.comnih.gov |

| Manganese(II) Nitrate | Mn(NO₃)₂ | A soluble manganese source for reaction with phosphoric acid. | google.comgoogle.com |

| Manganese(II) Acetate | Mn(CH₃COO)₂ | Used in oxidation reactions with potassium permanganate in acetic acid to form hydrated manganese phosphate. | chemicalforums.com |

Phosphoric Acid Concentration and Source Variation

The concentration of phosphoric acid is a critical parameter that directly influences the composition and yield of the resulting manganese phosphate product. A suitable concentration of phosphoric acid is reported to be in the range of 70% to 75% for the production of various manganese phosphates, including the monobasic form which crystallizes with two molecules of water (dihydrate). google.com

Varying the ratio of phosphoric acid to the manganese source allows for the selective formation of different manganese phosphate species. For example, to produce monobasic manganese phosphate (which forms the dihydrate), a specific ratio of 2.59 pounds of P₂O₅ (from phosphoric acid) for every pound of manganese is suggested. google.com The production of dibasic and tribasic manganese phosphates requires different ratios. google.com

The source of the phosphate ion can also be varied. Besides phosphoric acid, other soluble phosphates or dihydrogen phosphates can be used in mixed solutions to synthesize manganese phosphates. google.com The interaction of manganese-containing minerals like braunite with phosphoric acid has also been studied, showing that trivalent manganese reacts to form manganese(III) phosphates. uctm.edu

The table below summarizes the effect of phosphoric acid concentration on the synthesis.

| Phosphoric Acid Concentration/Ratio | Outcome | Reference |

| 70-75% H₃PO₄ | Preferred concentration for producing various manganese phosphates, including the dihydrate. | google.com |

| 2.59 lbs P₂O₅ per 1 lb Mn | Specific ratio for the production of monobasic manganese phosphate (forms dihydrate). | google.com |

| Varied P/Mn molar ratio (1-2):1 | An excess of the phosphorus source can lead to a manganese deposition rate of over 99%. | google.com |

Influence of Organic Solvents and Additives

The introduction of organic solvents and additives into the reaction system provides another layer of control over the synthesis of this compound, influencing crystal growth, particle size, and morphology.

Organic solvents such as ethylene (B1197577) glycol can be added to the reaction mixture. google.com Replacing a purely aqueous system with an organic solvent-deionized water system can control the formation speed and refine the product's granularity, leading to high purity and uniform particle size distribution. google.com

Additives like citric acid and tartaric acid have also been investigated. Citric acid can act as a chelating agent for Mn²⁺ ions, which slows down the crystal growth and can result in the formation of large, single crystals of manganese phosphate hydrates. nih.gov The use of tartaric acid as an additive in manganese phosphating solutions has been shown to affect the morphology and properties of the resulting coating.

The table below details the effects of some organic solvents and additives.

| Solvent/Additive | Effect | Reference |

| Ethylene Glycol | Controls formation speed and refines product granularity. | google.com |

| Citric Acid | Acts as a chelating agent, slows crystal growth, can lead to large single crystals. | nih.gov |

| Tartaric Acid | Affects the morphology and properties of manganese phosphate coatings. |

Novel Synthesis Approaches for Modified this compound Forms

Recent research has focused on developing novel synthesis approaches to produce modified forms of this compound with enhanced purity and specific hydration states.

Doping Strategies and Impurity Control for Enhanced Purity

Achieving high purity is critical for many applications of manganese phosphate. Impurity control often starts with the raw materials. For instance, when using low-grade rhodochrosite, a repeated leaching process with sulfuric acid can improve the solubility of Mn²⁺ while inhibiting the dissolution of impurities like Ca²⁺ and Mg²⁺. researchgate.net Subsequent purification steps can be employed to remove remaining impurities. One method involves precipitating manganese as manganese carbonate, leaving impurities like calcium and magnesium in the filtrate, followed by re-dissolving the purified carbonate in acid. canadianmanganese.com

A method for producing high-purity manganese phosphate with low levels of sulfur and sodium has been described, achieving a manganese deposition rate of over 99%. google.com This process involves careful control of the molar ratio of phosphorus to manganese and the use of an organic solvent-water system. google.com Furthermore, techniques like dissolution-precipitation have been shown to be effective in removing a broad range of metallic ion impurities from phosphate compounds. nih.gov

The table below highlights some impurity control strategies.

| Strategy | Description | Reference |

| Repeated Leaching | Improves solubility of Mn²⁺ from low-grade ores while suppressing impurity dissolution. | researchgate.net |

| Carbonate Precipitation | Precipitating manganese as carbonate to separate it from soluble impurities. | canadianmanganese.com |

| Molar Ratio Control | Using an excess of the phosphorus source to maximize manganese deposition. | google.com |

| Dissolution-Precipitation | A technique to remove a wide range of metallic ion impurities. | nih.gov |

Preparation of Specific Hydrate Forms

Manganese phosphate can exist in various hydration states, including monohydrate (MnPO₄·H₂O), dihydrate (Mn(H₂PO₄)₂·2H₂O), and heptahydrate (Mn₃(PO₄)₂·7H₂O). The synthesis conditions can be tailored to favor the formation of a specific hydrate.

The dihydrate, specifically manganese dihydrogen phosphate dihydrate, is formed from the crystallization of monobasic manganous phosphate. google.com The synthesis of manganese phosphate monohydrate can be achieved through various routes, including the reaction of trivalent manganese nitrate with phosphoric acid or by refluxing a solution containing a divalent manganese source and a phosphate source under controlled pH and temperature. google.com The heptahydrate, switzerite, can be produced at room temperature from aqueous solutions containing manganese chloride, diammonium hydrogen phosphate, and citric acid. nih.gov Subsequent aging or hydrothermal treatment of these initial products can lead to other phosphate phases. nih.gov

The table below outlines the synthesis of different hydrate forms.

| Hydrate Form | Synthesis Approach | Reference |

| Monohydrate (MnPO₄·H₂O) | Reaction of trivalent manganese nitrate with phosphoric acid; reflux of a solution with a divalent manganese source and a phosphate source. | google.com |

| Dihydrate (Mn(H₂PO₄)₂·2H₂O) | Crystallization of monobasic manganous phosphate. | google.com |

| Heptahydrate (Mn₃(PO₄)₂·7H₂O) | Room temperature reaction of manganese chloride, diammonium hydrogen phosphate, and citric acid. | nih.gov |

Advanced Structural Elucidation and Microstructural Characterization of Manganese Phosphate Acid Dihydrate

Crystallographic Analysis and Phase Identification

Crystallographic analysis stands as a cornerstone in the characterization of crystalline materials like manganese phosphate (B84403) acid dihydrate. Through the scattering of X-rays by the electron clouds of atoms within the crystal lattice, invaluable information about the long-range atomic order can be obtained.

X-ray Powder Diffraction (XRD) for Phase Purity and Lattice Parameter Determination

X-ray Powder Diffraction (XRD) is a powerful and non-destructive technique used to identify the crystalline phases present in a material and to determine its structural properties. In the study of manganese phosphate compounds, XRD is crucial for confirming the synthesis of the desired phase and assessing its purity. researchgate.netrasayanjournal.co.in For instance, analysis of XRD spectra can confirm the formation of the MnPO₄·H₂O phase. researchgate.net The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), serves as a unique fingerprint for a specific crystalline structure.

The positions and intensities of the diffraction peaks are used to determine the lattice parameters—the dimensions of the unit cell. For a monoclinic crystal system, these parameters include the lengths of the three axes (a, b, c) and the angle β between the a and c axes. One study reported the lattice parameters for MnPO₄·H₂O as a = 6.916 Å, b = 7.467 Å, c = 7.368 Å, and β = 112.35°. researchgate.net Another source provides slightly different cell parameters for the monohydrate form: a = 6.912 Å, b = 7.470 Å, and β = 112.3°. wikipedia.org These values are critical for understanding the crystal's geometry and for further structural analysis.

The average crystallite size of the material can also be estimated from the broadening of the diffraction peaks using the Scherrer equation, with one study finding an average particle size of 35 nm for synthesized MnPO₄·H₂O thin films. researchgate.net

Rietveld Method for Crystal Structure Refinement

The Rietveld method is a sophisticated analytical procedure used to refine the crystal structure of a material by fitting a calculated diffraction pattern to the experimental XRD data. researchgate.net This method allows for the precise determination of atomic positions, site occupancies, and other structural details. It is a powerful tool for obtaining a more complete and accurate picture of the crystal structure than what can be achieved by simple peak indexing. mpg.de The refinement process involves minimizing the difference between the observed and calculated diffraction profiles, resulting in a refined structural model. researchgate.net The quality of the fit is assessed by reliability factors (R-factors).

Single-Crystal X-ray Diffraction Studies for Atomic Arrangement

For the most precise determination of atomic arrangement, single-crystal X-ray diffraction is the gold standard. This technique uses a single, well-ordered crystal, which diffracts X-rays in a predictable pattern of spots. The intensities and positions of these spots are used to construct a three-dimensional map of the electron density within the crystal, from which the precise positions of the atoms can be determined. This allows for the accurate measurement of bond lengths and angles, providing a detailed view of the molecule's conformation. While not always feasible if suitable single crystals cannot be grown, it provides the most unambiguous structural data. mpg.de

Determination of Unit Cell Dimensions and Space Groups

The analysis of diffraction data, whether from powder or single-crystal experiments, ultimately leads to the determination of the unit cell dimensions and the space group of the crystal. The unit cell is the basic repeating unit of a crystal structure, and its dimensions define the size and shape of this unit. The space group describes the symmetry elements present in the crystal, such as rotation axes, mirror planes, and inversion centers.

For manganese phosphate monohydrate (MnPO₄·H₂O), studies have consistently identified the crystal system as monoclinic. researchgate.netwikipedia.org The space group has been determined to be C2/c, with Z=4, indicating that there are four formula units per unit cell. researchgate.netresearchgate.net

Table 1: Crystallographic Data for Manganese Phosphate Monohydrate

| Parameter | Value | Source |

| Crystal System | Monoclinic | researchgate.netwikipedia.org |

| Space Group | C2/c | researchgate.netresearchgate.net |

| a (Å) | 6.916 | researchgate.net |

| b (Å) | 7.467 | researchgate.net |

| c (Å) | 7.368 | researchgate.net |

| β (°) | 112.35 | researchgate.net |

| Z | 4 | researchgate.netwikipedia.org |

This table presents a summary of the crystallographic data obtained from X-ray diffraction studies.

Spectroscopic Investigations for Bonding and Chemical Environment

Spectroscopic techniques provide complementary information to diffraction methods by probing the chemical bonds and the local environment of atoms within a compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Functional Groups

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. When a molecule absorbs IR radiation, its bonds vibrate at specific frequencies, resulting in a unique spectrum of absorption bands.

In the analysis of manganese phosphate acid dihydrate and related compounds, FTIR spectroscopy is particularly useful for identifying the vibrational modes of the phosphate (PO₄³⁻) ions and water (H₂O) molecules. researchgate.net The spectrum of MnPO₄·H₂O shows characteristic lattice vibrations associated with these groups. researchgate.net

The tetrahedral phosphate ion (PO₄³⁻) has four fundamental vibrational modes: a symmetric stretching (ν₁), a symmetric bending (ν₂), an asymmetric stretching (ν₃), and an asymmetric bending (ν₄). researchgate.net The presence and splitting of these bands in the FTIR spectrum can provide information about the symmetry of the phosphate group in the crystal lattice. researchgate.net For example, the strong and broad band observed between 3500 and 2700 cm⁻¹ is typically assigned to the O-H stretching vibrations of water molecules. researchgate.net The vibrations of the P-O and Mn-O bonds are generally observed at lower vibrational frequencies, typically below 1200 cm⁻¹. researchgate.netnih.gov

Table 2: Characteristic FTIR Vibrational Modes

| Wavenumber Range (cm⁻¹) | Assignment | Source |

| 3500 - 2700 | O-H stretching vibrations (water molecules) | researchgate.net |

| < 1200 | P-O and Mn-O bond vibrations | researchgate.netnih.gov |

| ~1093, 1036 | Asymmetric PO₄³⁻ stretching (ν₃) | researchgate.net |

| ~961 | Symmetric PO₄³⁻ stretching (ν₁) | researchgate.net |

| ~602, 565 | PO₄³⁻ bending (ν₄) | researchgate.net |

| ~472 | PO₄³⁻ bending (ν₂) | researchgate.net |

This table summarizes the general regions of the FTIR spectrum where key vibrational modes for manganese phosphate hydrates are observed.

By combining the detailed structural information from crystallographic analyses with the insights into chemical bonding from spectroscopic investigations, a comprehensive and scientifically accurate understanding of this compound's structure is achieved. This foundational knowledge is critical for predicting its properties and exploring its potential applications.

Electron Spin Resonance (ESR) Spectroscopy for Manganese Oxidation States and Local Environments

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying materials with unpaired electrons, making it particularly suitable for the characterization of manganese compounds. wikipedia.org In the context of this compound and related materials, ESR spectroscopy provides detailed insights into the oxidation state of manganese ions, their local coordination environment, and the magnetic interactions between them.

The ESR spectrum of materials containing Mn(II) ions, which have an electronic spin state of S=5/2, typically exhibits a characteristic six-line hyperfine structure. nih.gov This splitting arises from the interaction of the electron spin with the nuclear spin of the manganese atom. Studies on Mn(II)-doped orthophosphate single crystals have successfully evaluated the spin-Hamiltonian parameters by analyzing numerous resonant line positions at different orientations of the external magnetic field. nih.gov These parameters offer a quantitative description of the ion's electronic system and its interaction with the crystalline environment. nih.gov

For instance, in a study of Mn(II)-doped sodium hydrogen orthophosphate dihydrate, two distinct manganese sites were identified, each with its own set of spin-Hamiltonian parameters, as detailed in the table below. nih.gov

Table 1: ESR Spin-Hamiltonian Parameters for Mn(II) in Sodium Hydrogen Orthophosphate Dihydrate at Room Temperature nih.gov

| Parameter | Value for Site I | Value for Site II |

|---|---|---|

| g | 2.0042 ± 0.0002 | 2.0032 ± 0.0002 |

| A (x 10⁻⁴ cm⁻¹) | 86 ± 2 | 86 ± 2 |

| B (x 10⁻⁴ cm⁻¹) | 83 ± 2 | 83 ± 2 |

| D (x 10⁻⁴ cm⁻¹) | 238 ± 2 | 238 ± 2 |

| E (x 10⁻⁴ cm⁻¹) | 76 ± 2 | 76 ± 2 |

| a (x 10⁻⁴ cm⁻¹) | 13 ± 1 | 13 ± 1 |

The g-factor value, being close to 2.0, is typical for an S-state ion like Mn(II). The parameters D and E describe the zero-field splitting, which reflects the symmetry of the local crystalline field around the manganese ion. The hyperfine coupling constants (A and B) provide information about the covalent character of the bond between the manganese ion and its surrounding ligands. nih.gov By analyzing these parameters, researchers can deduce the nature of the metal-ligand bonding and the specifics of the surrounding crystalline field. nih.gov

Optical Absorption Spectroscopy for Electronic Structure and Ligand Field Analysis

Optical absorption spectroscopy is a key technique for probing the electronic structure of manganese phosphate compounds. The absorption of light in the ultraviolet (UV) and visible regions of the spectrum corresponds to the excitation of electrons from the ground state to higher energy levels. For manganese ions, the positions and intensities of these absorption bands are sensitive to the ion's oxidation state and its coordination environment. researchgate.net

In Mn(II) compounds, which have a d⁵ electronic configuration, the electronic transitions are spin-forbidden, resulting in characteristically weak absorption bands. researchgate.net Nevertheless, these bands can be observed and analyzed. For example, in Mn(II)-doped sodium hydrogen orthophosphate dihydrate, the observed absorption bands are assigned to transitions from the ⁶A₁g(S) ground state to various excited quartet levels of the Mn(II) ion within a cubic crystalline field. nih.gov

The analysis of these spectra allows for the determination of ligand field parameters, such as the Racah parameters (B and C) and the crystal field splitting parameter (Dq). nih.gov These parameters provide a quantitative measure of the inter-electronic repulsion and the strength of the interaction between the manganese d-orbitals and the surrounding ligands. An additional parameter, the Trees correction (α), is often included for a more precise fit of the experimental data. nih.gov

Table 2: Optical Absorption Parameters for Mn(II) in Sodium Hydrogen Orthophosphate Dihydrate nih.gov

| Parameter | Value (cm⁻¹) |

|---|---|

| B | 777 |

| C | 3073 |

| Dq | 755 |

| α | 76 |

These parameters are instrumental in discussing the nature of the metal-ligand bonding and the geometry of the crystalline field surrounding the manganese ion. nih.gov In contrast, trivalent manganese (Mn³⁺) ions exhibit spin-allowed transitions, which result in a strong, broad absorption band in the visible spectrum. researchgate.net The presence and characteristics of this band can be used to identify and quantify Mn³⁺ in phosphate materials. researchgate.net

Microscopic and Morphological Characterization

The physical and chemical properties of this compound are intimately linked to its microstructure and morphology. A suite of microscopic and analytical techniques is employed to characterize these features from the micrometer down to the nanoscale.

Scanning Electron Microscopy (SEM) for Surface Morphology and Crystal Shape

Scanning Electron Microscopy (SEM) is a fundamental tool for visualizing the surface morphology and crystal habits of manganese phosphate materials. SEM analysis reveals detailed information about the size, shape, and aggregation of crystalline particles. amazonaws.comresearchgate.net

Depending on the synthesis conditions, manganese phosphates can exhibit a variety of morphologies. Studies have reported the formation of flower-like plates, granular structures, and rod-like crystals. amazonaws.comresearchgate.net For instance, manganese phosphate coatings formed on steel surfaces often display distinct crystalline structures that are crucial for their performance. researchgate.net Because manganese phosphate can be insufficiently conductive for direct imaging, a thin conductive coating, such as platinum, is often applied to the samples before SEM analysis to prevent charging effects. amazonaws.com The accelerating voltage for imaging is typically low (e.g., 2 kV) to preserve surface detail, while a higher voltage (e.g., 15 kV) is used for compositional analysis. amazonaws.com

Transmission Electron Microscopy (TEM) for Nanoscale Structure and Defects

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the investigation of the nanoscale structure of this compound. TEM is used to examine the size and shape of individual nanoparticles, observe internal features, and identify crystalline defects. amazonaws.comresearchgate.net

TEM studies have characterized manganese phosphate materials as being composed of nanowires, with average widths on the order of 15 nm. researchgate.net High-resolution TEM (HR-TEM) can even resolve the lattice fringes of the crystal, allowing for direct measurement of interplanar spacings. For example, a lattice distance of approximately 0.487 nm has been observed, corresponding to the (110) lattice planes of monoclinic MnPO₄·H₂O. researchgate.net In addition to imaging, selected area electron diffraction (SAED) patterns can be obtained in the TEM, providing crucial information about the crystallinity and crystallographic orientation of the material. amazonaws.com Sample preparation for TEM typically involves dispersing the powdered material in a solvent like ethanol, sonicating the suspension, and depositing a small drop onto a TEM grid. amazonaws.com

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition and Distribution

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique, often integrated with an SEM or TEM, used to determine the elemental composition of a sample. csinordic.com When the sample is bombarded by the electron beam, atoms emit characteristic X-rays whose energies correspond to specific elements. csinordic.com EDX analysis provides qualitative and quantitative information about the elements present and can be used to create elemental maps showing their spatial distribution. researchgate.netnih.gov

In the characterization of manganese phosphate, EDX confirms the presence of manganese (Mn), phosphorus (P), and oxygen (O) as the main constituent elements. amazonaws.comresearchgate.net The technique is valuable for verifying the purity of the synthesized material and for analyzing the homogeneity of coatings. researchgate.net For example, EDX analysis of manganese phosphate coatings can reveal the distribution and uniformity of the deposited layer. researchgate.net Quantitative analysis can provide the atomic percentages of the constituent elements, offering insight into the stoichiometry of the compound. mdpi.com

Table 3: Example Elemental Composition of Manganese Sulfate (B86663) Nanoparticles by EDX mdpi.com

| Element | Atomic % (MnSO₄) | Atomic % (MnSO₄ NPs) |

|---|---|---|

| Mn | 16.79 | 11.74 |

| S | 12.70 | 10.98 |

Note: This table is illustrative of EDX data for a related manganese compound, showing changes in elemental composition after processing.

Analysis of Crystallite Size and Particle Size Distribution

X-ray diffraction (XRD) is a common method for determining the average crystallite size, often using the Debye-Scherrer equation. researchgate.net More advanced XRD analysis procedures can also determine the crystallite size distribution. nih.gov For example, calculations based on XRD results for an ammonium (B1175870) manganese phosphate hydrate (B1144303) composite showed a minimum crystallite size of 80.9 nm. researchgate.net

Particle size distribution is often measured using techniques like dynamic light scattering or by analyzing microscopy images. mdpi.comnih.gov For instance, the particle size distribution of manganese-containing nanoparticles can be reported using values such as Dᵥ(10), Dᵥ(50), and Dᵥ(90), which represent the particle diameters below which 10%, 50%, and 90% of the sample volume exists, respectively. mdpi.com Comparing crystallite size from XRD with particle size from TEM can provide information about the number of crystallites within each particle. nih.gov

Table 4: Particle Size Distribution of Manganese Sulfate Powder mdpi.com

| Parameter | Size (μm) |

|---|---|

| Dᵥ(10) | 78 |

| Dᵥ(50) | 116 |

| Dᵥ(90) | 169 |

Microstructural Features and Crystal Habit Control

The microstructure and crystal habit of this compound, along with related manganese phosphate compounds, are critically dependent on the synthesis conditions and the presence of additives. These factors dictate the ultimate properties and performance of the material, particularly in applications such as protective coatings.

The morphology of manganese phosphate crystals can be significantly influenced by the chosen synthetic route. For instance, different polymorphs and crystal shapes of manganese phosphate, such as microcrystals or nanoplates, can be obtained through methods like hydrothermal treatment or solid-state reactions, depending on the precursor materials used. researchgate.netacs.orgresearchgate.net The synthesis of nanocrystalline manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) via a simple precipitation route at ambient temperatures has been shown to produce a pure monoclinic phase, with the particle size being dependent on the specific reactants used, such as MnCO₃-H₃PO₄ versus Mn(c)-H₃PO₄ systems. iaea.org

In the context of forming protective coatings on steel, the resulting crystal morphology is a key determinant of the coating's quality. Scanning electron microscopy (SEM) reveals that the layer is often composed of a crystalline precipitate with crystallites that can be several micrometers in length. mdpi.com

Control over the crystal habit is frequently achieved by incorporating additives into the phosphating solution. These additives can catalyze crystal formation, refine grain size, and alter the crystal shape, thereby enhancing the coating's properties.

Influence of Synthesis Parameters on Crystal Morphology

The physical characteristics of manganese phosphate crystals are directly tied to the parameters of the synthesis process.

| Parameter | Effect on Crystal Morphology | Resulting Morphology |

| Synthesis Method | Hydrothermal treatment of different precursors can lead to varied crystal sizes and shapes. researchgate.netacs.orgresearchgate.net | Microcrystals, Nanoplates researchgate.netacs.orgresearchgate.net |

| Precursor Material | Using Mn₃(PO₄)₂·3H₂O nanosheets as a precursor leads to the formation of δ-Mn₃(PO₄)₂ nanoplates. researchgate.netacs.org | Nanoplates researchgate.netacs.org |

| Temperature | Aging at 80°C or hydrothermal treatment at 100-180°C of initial precipitates can yield larger, well-defined crystals. nih.gov | Large hexagonal prism blocks (~500 μm) nih.gov |

| Milling Process | Wet milling can be employed to reduce particle size significantly. google.com | Nano-sized particles (0.03 to 0.8 µm) google.com |

Impact of Additives on Crystal Habit

Additives are instrumental in modifying the nucleation and growth of manganese phosphate crystals, leading to more desirable microstructures for specific applications.

| Additive | Effect on Crystal Habit | Resulting Crystal Morphology |

| Nickel (Ni²⁺) | Catalyzes the formation of manganese phosphate crystals, promoting nucleation and leading to a tighter coating with smaller particles. mdpi.comresearchgate.net | Regular rhombic structure mdpi.com |

| Tartaric Acid | Influences the morphology and improves corrosion resistance. nih.gov | Specific morphology not detailed, but leads to a decrease in sludge formation. nih.gov |

| Citric Acid | Chelates Mn²⁺ ions, enabling slower crystal growth. nih.gov | Large, vivid pink, transparent single crystals nih.gov |

| Anionic Surfactants | Used to disperse nano-sized particles and maintain stability in a liquid medium. google.com | Uniformly dispersed nano-sized particles google.com |

| Guanidine (B92328) Derivatives | Used in conjunction with nickel to effectively form coatings at 95°C. mdpi.com | Not specified, but contributes to effective coating formation. mdpi.com |

Without certain additives, the crystal morphology can be drastically different. For example, manganese phosphating baths without the addition of nickel tend to produce coatings composed of needle-like crystals rather than the more desirable regular rhombic structures. mdpi.com The use of commercial additives, sometimes referred to as "toners," is also a common practice to refine the crystal morphology of manganese phosphate coatings. hubbardhall.com

Mechanistic Investigations of Manganese Phosphate Acid Dihydrate Formation and Transformation

Formation Mechanisms of Manganese Phosphate (B84403) Coatings

The creation of a manganese phosphate conversion coating is a multi-stage process involving the chemical or electrochemical reaction of a phosphoric acid solution with a metal substrate, typically steel or iron. airedale-group.commmvalve.com This treatment modifies the metal surface into a more stable, corrosion-resistant state, creating a layer of insoluble crystalline phosphates that are securely anchored to the base metal. mmvalve.comaalberts-st.com The process generally involves three main stages: the initial reaction of the acid with the metal, the rapid growth of phosphate crystals, and the final formation of the coating. mdpi.comresearchgate.netsemanticscholar.org

Reaction Pathways of Phosphoric Acid with Metal Surfaces

The phosphating process begins when a metal substrate is immersed in an acidic phosphating solution. mmvalve.com The primary component, phosphoric acid (H₃PO₄), initiates an etching or "pickling" reaction at the metal surface. mdpi.com This leads to the dissolution of iron (Fe) from the substrate, which enters the solution as ferrous ions (Fe²⁺). researchgate.net

The key reactions can be summarized as:

Metal Dissolution (Anodic Reaction): Fe → Fe²⁺ + 2e⁻

Hydrogen Evolution (Cathodic Reaction): 2H⁺ + 2e⁻ → H₂

This dissolution of the base metal consumes hydrogen ions (H⁺) at the metal-solution interface, causing a localized increase in pH. airedale-group.com This pH shift is critical, as it reduces the solubility of the dissolved metal phosphates in the solution. airedale-group.com Consequently, these phosphates precipitate onto the metal surface. airedale-group.commdpi.com

The precipitated coating is often not a single compound but a complex mixture. For manganese phosphating on steel, the coating is typically a form of hureaulite, a mixed iron-manganese orthophosphate with a general formula of (Fe,Mn)₅H₂(PO₄)₄·4H₂O. semanticscholar.orgdtic.milnih.gov The formation involves several precipitation steps as the pH increases, potentially including manganese hydrogen phosphate (MnHPO₄) and iron hydrogen phosphate (FeHPO₄) as intermediate species before the final, more stable tertiary manganese phosphate (Mn₃(PO₄)₂) and iron phosphate (Fe₃(PO₄)₂) are formed. dtic.mil

Role of pH and Temperature in Precipitation Kinetics

The kinetics of the precipitation process are highly sensitive to both pH and temperature. The initial phosphating bath is acidic, typically with a pH between 1 and 3, which allows for the initial etching of the metal surface. mdpi.com As the reaction proceeds and the local pH at the substrate interface rises, the precipitation of the phosphate crystals is initiated. airedale-group.com Research indicates that a higher pH level generally accelerates the formation of the coating. For instance, in some systems involving manganese phosphate, crystal formation is observed to begin as the solution pH increases to approximately 5.6. nih.gov

Temperature plays a crucial role in overcoming the activation energy for the precipitation reaction and influences the reaction rate. mdpi.com

Low Temperatures: At insufficient temperatures (e.g., 25°C), the reaction kinetics may be too slow to form a proper crystal nucleus. mdpi.com

Optimal Temperatures: The manganese phosphating process is typically operated at elevated temperatures, often around 95-98°C, to facilitate rapid coating formation. mdpi.comphosphating.net Studies have shown that increasing the temperature generally promotes the precipitation and thickness of the coating, with optimal corrosion resistance often achieved at specific temperatures, such as 80°C in some novel bath formulations. researchgate.net

Excessive Temperatures: While higher temperatures increase reaction rates, excessively high temperatures can lead to the rapid precipitation of phosphates in the bulk solution, creating sludge and reducing the efficiency of the phosphating bath. mdpi.com

The interplay between these factors is critical; for example, a temperature decrease to around 70°C might be viable if accompanied by an increase in the concentration of manganese and accelerators in the bath. mdpi.comsemanticscholar.org

| Parameter | Effect on Coating Formation | Typical Range/Value | Source |

|---|---|---|---|

| pH | Higher pH accelerates coating formation and precipitation. | Initial bath: 1-3; Precipitation starts at interface pH > ~2.5 | mdpi.com |

| Temperature | Increases reaction rate and crystal growth. An optimal temperature exists to balance growth and bath stability. | 70°C - 98°C | mdpi.commdpi.comresearchgate.net |

| Time | Longer immersion time generally increases coating thickness and uniformity. | 5 - 20 minutes | phosphating.netresearchgate.net |

Electrochemical Aspects of Coating Formation on Substrates

The formation of a phosphate coating is fundamentally an electrochemical process. airedale-group.commahavirchemicals.co.in When the metal is immersed in the acidic solution, numerous micro-electrochemical cells are established on its surface. Areas where the metal dissolves act as anodes, while areas where hydrogen evolution occurs function as cathodes. mdpi.comnih.gov

Anodic Reaction: At these sites, the base metal oxidizes and dissolves into the solution (e.g., Fe → Fe²⁺ + 2e⁻). researchgate.net

Cathodic Reaction: At these sites, protons from the acid are reduced, producing hydrogen gas (2H⁺ + 2e⁻ → H₂). researchgate.net

This cathodic reaction consumes acid at the interface, leading to the crucial local rise in pH that drives the precipitation of the insoluble phosphate layer. airedale-group.com The newly formed phosphate coating is non-conductive, which helps to stifle the activity of these micro-cells and slow down the corrosion process. airedale-group.comelectrochemsci.org Electrochemical measurements confirm the effectiveness of the coating; after phosphating, the corrosion potential (Ecorr) of the steel surface shifts to more positive (noble) values, and the corrosion current density (icorr) decreases significantly, indicating a substantial reduction in the corrosion rate. mdpi.com The polarization resistance of the surface can increase by more than 30 times after treatment. mdpi.com

Influence of Accelerators and Additives on Coating Growth and Morphology

To enhance the speed, efficiency, and quality of the phosphating process, various accelerators and additives are commonly incorporated into the bath. iarjset.com

Accelerators: These are oxidizing agents, such as sodium nitrite, that speed up the coating process. airedale-group.com Their primary role is to depolarize the cathodic sites by reacting with the hydrogen gas generated during the reaction. This prevents the formation of hydrogen bubbles on the metal surface, which can slow down or inhibit uniform coating formation. airedale-group.comresearchgate.net Using an optimal concentration of accelerators results in a more homogenous coating with increased weight and a more effective surface for subsequent treatments. jihsci.com

Additives for Crystal Refinement and Quality:

Surface Activators: Pre-treatment rinses containing activation agents like colloidal titanium phosphate or mixtures of manganese carbonate and sodium pyrophosphate are used to increase the number of nucleation sites on the metal surface. phosphating.netnih.gov This leads to the formation of a finer, more compact crystalline coating. nih.gov

Organic Additives: Compounds such as manganese citrate, tartrate, or gluconate can be added to the bath. dtic.milresearchgate.net A primary function of these additives is to increase the concentration of available manganese in the solution, which is critical for coating quality. dtic.mil Tartaric acid, for example, has been shown to improve the corrosion resistance of the resulting coating. nih.gov

Thermal Decomposition and Transformation Kinetics

Manganese phosphate acid dihydrate (Mn(H₂PO₄)₂·2H₂O) and related hydrated phosphate coatings undergo significant transformations when subjected to heat. These changes involve dehydration and anionic condensation, leading to new chemical phases with different properties.

Dehydration Processes and Water Molecule Role

The thermal decomposition of manganese dihydrogen phosphate dihydrate is a multi-step process primarily involving the loss of water molecules. The water exists in two forms: water of crystallization (hydrate water) and constitutional water (from the hydrogen phosphate ions). functmaterials.org.ua

The decomposition pathway for pure Mn(H₂PO₄)₂·2H₂O can be described as follows:

Initial Dehydration: The first stage involves the loss of the two molecules of crystal water. This process yields anhydrous manganese dihydrogen phosphate, Mn(H₂PO₄)₂. researchgate.netiaea.org

Anionic Condensation: Upon further heating, a more complex transformation occurs. The dihydrogen phosphate (H₂PO₄⁻) groups undergo condensation, eliminating constitutional water. This solid-state transformation can involve amorphization of the intermediate products before they recrystallize into new structures. functmaterials.org.ua This stage leads to the formation of manganese cyclo-tetrametaphosphate (Mn₂P₄O₁₂). researchgate.netiaea.org

Final Transformation: At even higher temperatures, further rearrangement can occur, resulting in the formation of manganese pyrophosphate (Mn₂P₂O₇). researchgate.netresearchgate.net

For the hureaulite-type coatings ((Fe,Mn)₅H₂(PO₄)₄·4H₂O) typically formed on steel, a two-step dehydration process is observed. The first major water loss occurs at temperatures between 150°C and 230°C, and the second occurs between 320°C and 360°C. srce.hr After complete dehydration, the remaining anhydride (B1165640) can undergo further phase conversions at higher temperatures. srce.hr The crystal hydrate (B1144303) water plays a significant role in the structure of the initial compound and influences the formation pathways of the polymeric phosphate products generated during heat treatment. functmaterials.org.ua

| Temperature Range | Process | Initial Compound | Resulting Product(s) | Source |

|---|---|---|---|---|

| ~150°C - 230°C | Dehydration (Step 1) | (Fe,Mn)₅H₂(PO₄)₄·4H₂O (Hureaulite) | Partially dehydrated hureaulite | srce.hr |

| ~243 K (for pure compound) | Dehydration | Mn(H₂PO₄)₂·2H₂O | Mn(H₂PO₄)₂ (anhydrous) | researchgate.net |

| ~320°C - 360°C | Dehydration (Step 2) & Condensation | Partially dehydrated hureaulite | Anhydrite (Fe,Mn)₃(PO₄)₂ | srce.hr |

| ~400°C - 773 K | Anionic Condensation | Mn(H₂PO₄)₂ | Mn₂P₄O₁₂ (manganese cyclo-tetrametaphosphate) | researchgate.netiaea.org |

| > 773 K | Further Transformation | Mn₂P₄O₁₂ | Mn₂P₂O₇ (manganese pyrophosphate) | researchgate.netresearchgate.net |

Investigation of Intermediate and Final Decomposition Products (e.g., pyrophosphates)

The thermal decomposition of manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O) is a multi-step process involving the formation of several intermediate and final products. acs.org Thermoanalytical techniques, such as thermogravimetry (TG), differential thermal analysis (DTA), and X-ray powder diffraction (XRD), have been instrumental in identifying these compounds. acs.orgresearchgate.netiaea.org

The decomposition process typically proceeds as follows:

Dehydration: The initial step involves the loss of the two water molecules of crystallization. This dehydration leads to the formation of anhydrous manganese dihydrogen phosphate (Mn(H₂PO₄)₂). researchgate.net

Condensation and Formation of Cyclotetraphosphate: Upon further heating, a condensation reaction occurs. This process involves the elimination of constitutional water from the dihydrogen phosphate groups, leading to the formation of manganese cyclotetraphosphate (Mn₂P₄O₁₂). acs.orgresearchgate.net This intermediate is a key product of the thermal transformation. iaea.orgresearchgate.net

Final Decomposition to Pyrophosphate: At higher temperatures, the manganese cyclotetraphosphate undergoes further transformation to yield the final, stable decomposition product, manganese pyrophosphate (Mn₂P₂O₇). researchgate.netresearchgate.net Studies have confirmed that thermal treatment of Mn(H₂PO₄)₂·2H₂O at temperatures around 773 K (500 °C) and above results in the formation of Mn₂P₂O₇. researchgate.netoup.com

In some studies, the decomposition of related manganese(III) phosphate monohydrate (MnPO₄·H₂O) also shows a pathway that ultimately leads to manganese(II) pyrophosphate (Mn₂P₂O₇) at around 500 °C, a process that involves both dehydration and the reduction of manganese(III) to manganese(II). oup.com The presence of pyrophosphate (P₂O₇⁴⁻) ions in the final product has been confirmed using techniques like Fourier-transform infrared (FTIR) spectroscopy. researchgate.net

Non-Isothermal and Isothermal Kinetic Studies

The kinetics of the thermal decomposition of this compound have been primarily investigated using non-isothermal methods. acs.orgresearchgate.netresearchgate.net These studies typically involve heating the sample at a constant rate and monitoring its mass loss over time using thermogravimetry (TG). acs.orgfraunhofer.de

Non-isothermal kinetic analysis is performed to understand the mechanism and energetics of the solid-state decomposition reactions. acs.org Several model-free and model-fitting methods are employed to analyze the TG data. Widely used isoconversional methods include the Ozawa-Flynn-Wall (OFW) and Kissinger-Akahira-Sunose (KAS) methods. researchgate.netresearchgate.netresearchgate.net These methods allow for the determination of activation energy as a function of the conversion degree without assuming a specific reaction model. researchgate.net

In addition to model-free approaches, methods like the Coats-Redfern equation are used to determine the most probable reaction mechanism function, g(α), which describes the solid-state reaction pathway. researchgate.netresearchgate.netresearchgate.net For the decomposition of Mn(H₂PO₄)₂·2H₂O, studies have identified different possible conversion functions for the distinct stages of the reaction. For instance, the dehydration step has been described by a "cylindrical symmetry" model, while the subsequent decomposition and condensation have been associated with a "three-dimension diffusion" model. acs.orgresearchgate.netresearchgate.net

While less common in the literature for this specific compound, isothermal kinetic studies, where the sample is held at a constant temperature, can also provide valuable data. These methods, often applied to powdered samples, are valid for determining kinetic parameters, provided there is sample reproducibility. rsc.org

Determination of Activation Energies and Reaction Orders

Kinetic studies have successfully determined the activation energies (Ea) for the different stages of the thermal decomposition of Mn(H₂PO₄)₂·2H₂O. The activation energy represents the minimum energy required for the reaction to occur and is a critical parameter for understanding reaction kinetics. acs.org

The decomposition process occurs in two main steps: an initial dehydration followed by a decomposition/condensation step. acs.orgacs.org The activation energies for these steps have been calculated using various non-isothermal methods, showing consistent results. acs.orgresearchgate.netacs.org

For the first step, the dehydration where water of crystallization is lost, the calculated activation energies suggest a process typical for the removal of loosely bound water. acs.org The second step, which involves the breaking of P-OH bonds and polycondensation to form pyrophosphates, exhibits a significantly higher activation energy. acs.org This is expected, as it corresponds to a more substantial chemical transformation and rearrangement of the crystal lattice. acs.org

The reaction order for the thermal decomposition of a related compound, manganese(III) phosphate monohydrate, during its reduction process was determined to be approximately 1.3. oup.com

Below is a table summarizing the activation energies determined for the thermal decomposition of Mn(H₂PO₄)₂·2H₂O from kinetic studies.

| Decomposition Step | Method | Activation Energy (Ea) in kJ/mol | Reference |

| Step 1 (Dehydration) | Ozawa | 86.8 | acs.org |

| KAS | 86.5 | acs.org | |

| Coats-Redfern | 85.9 | acs.org | |

| Step 2 (Decomposition) | Ozawa | 165.7 | acs.org |

| KAS | 165.4 | acs.org | |

| Coats-Redfern | 165.5 | acs.org |

KAS: Kissinger-Akahira-Sunose

Mechanistic Insights into Catalytic Activities of Manganese Phosphate Hydrates

Manganese phosphate hydrates have emerged as promising catalysts, particularly for the water oxidation reaction, which is a critical step in artificial photosynthesis and water splitting technologies. acs.orgnih.gov Understanding the mechanistic pathways of their catalytic activity is essential for designing more efficient and stable materials.

Water Oxidation Catalysis Mechanisms

The mechanism of water oxidation by manganese phosphate catalysts involves a series of proton-coupled electron transfer (PCET) steps, where the manganese centers cycle through various oxidation states. rsc.org Studies on catalysts like Mn₃(PO₄)₂·3H₂O and KMnPO₄ have identified Mn(III), Mn(IV), and even Mn(V) as key intermediate species during the oxygen evolution reaction (OER). acs.orgresearchgate.net

The catalytic cycle is generally understood to begin with the oxidation of Mn(II) to Mn(III). acs.org This Mn(III) species is considered a crucial intermediate. rsc.orgrsc.org Further oxidation leads to the formation of Mn(IV) and subsequently high-valent Mn(V)=O species. researchgate.net This Mn(V)=O intermediate is proposed to be the active species responsible for the critical O-O bond formation step. researchgate.net The phosphate groups play a significant role in this process, as they can facilitate the oxidation of the metal centers and distort the local atomic geometry, which is favorable for the adsorption and oxidation of water molecules. researchgate.net In some manganese oxide systems, the presence of phosphate as a bridging ligand between manganese ions, in contrast to di-μ-oxo bridges, has been shown to influence the catalytic activity, linking the absence of protonable oxo bridges to lower activity. rsc.org

Interplay Between Atomic Structure and Catalytic Performance

A strong correlation exists between the atomic structure of manganese phosphate hydrates and their catalytic performance in water oxidation. nih.govacs.org The unique structural features of these materials are crucial for stabilizing the necessary intermediate oxidation states of manganese, particularly the Jahn-Teller distorted Mn(III) ion. acs.orgresearchgate.net

For instance, in Mn₃(PO₄)₂·3H₂O, the presence of bulky phosphate polyhedra creates a less-ordered and asymmetric geometry around the manganese atoms. acs.orgacs.org This structural flexibility is advantageous because it can accommodate the geometric distortions associated with the Mn(III) state, thereby lowering the energy barrier for the initial Mn(II) to Mn(III) oxidation step. acs.orgnih.gov Computational analyses have confirmed that this flexibility helps stabilize the Mn(III) intermediate, leading to enhanced catalytic activity under neutral pH conditions. acs.org

Similarly, studies on manganese phosphate nanosheet assemblies have highlighted the importance of specific structural motifs. rsc.org The presence of native out-of-plane manganese centers with terminal water ligands can serve as ideal, accessible sites for water oxidation. rsc.org The asymmetry in the Mn coordination environment in these nanosheets helps to tolerate the Jahn-Teller distortion of Mn(III), thereby stabilizing this key active intermediate. rsc.org In situ spectroscopic studies have further revealed that the flexibility of the catalyst's surface structure is favorable for the water oxidation process. acs.orgconsensus.app

Functional Applications and Performance Studies of Manganese Phosphate Acid Dihydrate Based Materials

Corrosion Protection Coatingssilvexinc.comafinishingsys.comcalicocoatings.comchemresearchco.comdorsetware.com

Manganese phosphate (B84403) coatings serve as a critical surface treatment for ferrous metals, providing a robust barrier against corrosion. afinishingsys.comdorsetware.com This crystalline conversion coating is formed through a chemical reaction where the metal surface itself is converted into a layer of insoluble manganese phosphate. afinishingsys.combuntyllc.com The resulting layer offers significant protection against environmental factors that would otherwise lead to degradation. afinishingsys.com

Coating Deposition and Process Parameterscentrasep.comphosphating.netnih.gov

The formation of a high-quality manganese phosphate coating is contingent on carefully controlled process parameters. The deposition is typically achieved by immersing a pre-cleaned metal part into a phosphating bath. centrasep.comphosphating.net

Key process parameters that influence the final coating include:

Bath Composition: The phosphating bath is a solution composed of manganese, phosphoric acid, and water, often with an added etching compound. centrasep.com The concentration of these components, including manganese carbonate (e.g., 4 g/dm³), is critical. researchgate.net Additives like nickel and guanidine (B92328) derivatives can be introduced to enhance the process. nih.govmdpi.com

Temperature: The bath is typically operated at high temperatures, generally around 95°C (203°F), to facilitate the chemical reaction. phosphating.netnih.govmdpi.com Satisfactory coatings can sometimes be formed at lower temperatures, between 70-80°C, in special cases. phosphating.net

Time: The duration of immersion in the phosphating bath is a crucial factor, with typical treatment times ranging from 5 to 20 minutes. phosphating.net Studies have shown that increasing the immersion time, for instance up to 900 seconds (15 minutes), can lead to improved corrosion resistance. mdpi.com

pH Level: The acidity of the bath is a determining factor in the coating process, with an optimal pH of above 2.5 required for the precipitation of manganese phosphate. mdpi.com

Pre-treatment: The condition of the metal surface prior to phosphating significantly impacts the coating's quality. This includes degreasing and cleaning to remove impurities. phosphating.net In some cases, mechanical treatments like sandblasting or grinding are used, although sandblasting has been shown to potentially have a negative effect on the final corrosion resistance. mdpi.comlightmetalscoloring.com

Activation: An activation stage, immersing the parts in a conditioning bath containing fine-grained manganese phosphate compounds, is often employed before the main phosphating step. This promotes the formation of a more uniform and fine crystalline layer. phosphating.netresearchgate.net

Accelerators: To increase the efficiency of the phosphating process, accelerators are often added to the bath. These chemical agents, such as those containing nitro groups, promote the formation of phosphate crystals and increase the chemical conversion rate. researchgate.netjihsci.com The use of accelerators can significantly shorten the process time. researchgate.net

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Bath Temperature | 95°C (Special cases: 70-80°C) phosphating.netnih.gov | Affects reaction kinetics and coating formation. researchgate.net |

| Immersion Time | 5-20 minutes phosphating.net | Determines coating thickness and completeness. mdpi.com |

| pH | Above 2.5 mdpi.com | Critical for the precipitation of manganese phosphate. |

| Manganese Carbonate Concentration | e.g., 4 g/dm³ researchgate.net | Provides the necessary manganese ions for coating formation. |

| Pre-treatment | Degreasing, cleaning, mechanical blasting phosphating.netmdpi.com | Ensures a clean and active surface for uniform coating. |

| Activation | Immersion in conditioning bath phosphating.net | Promotes fine and dense crystal formation. researchgate.net |

Morphology and Microstructure Effects on Protective Propertiesafinishingsys.comphosphating.netmdpi.com

The protective quality of a manganese phosphate coating is intrinsically linked to its morphology and microstructure. afinishingsys.com A desirable coating consists of a fine, dense, and uniform crystalline structure that completely covers the metal substrate. calicocoatings.comresearchgate.net

The crystalline nature of the coating acts as a physical barrier, preventing corrosive substances from reaching the underlying metal. afinishingsys.com The morphology, including crystal size and shape, plays a significant role in the coating's performance. For instance, the addition of nickel to the phosphating bath can result in crystals with a regular rhombic structure, as opposed to the needle-like crystals formed in its absence. mdpi.com A finer crystal structure is generally associated with higher corrosion resistance. phosphating.net

The coating is not a simple layered deposit but is created through a conversion process, meaning the surface of the metal is chemically transformed. wolkerstorfer.com This results in excellent adhesion, as there is no clear border between the coating and the substrate. mdpi.com X-ray diffraction (XRD) analysis has identified the primary phase in these coatings as (Mn,Fe)₅H₂(PO₄)₄·4H₂O, a mixed iron-manganese orthophosphate also known as hureaulite. mdpi.comresearchgate.net The presence of iron in the coating is due to the dissolution of the steel substrate during the phosphating reaction. mdpi.comirjet.net

The surface roughness of the substrate before coating can also influence the final crystal size. researchgate.net While a certain degree of roughness can promote adhesion, excessive roughness from treatments like sandblasting can negatively impact the uniformity and protective properties of the coating. mdpi.com

Enhancement of Wear Resistance and Lubricant Retention in Industrial Componentssilvexinc.comafinishingsys.comchemresearchco.comdorsetware.com

Manganese phosphate coatings are highly regarded for their ability to enhance the wear resistance of industrial components, making them ideal for applications involving sliding or moving parts. afinishingsys.comcalicocoatings.comdorsetware.com The coating's inherent hardness and crystalline structure provide a durable surface that resists abrasion and galling, a form of adhesive wear that can cause components to seize. silvexinc.comchemresearchco.com This makes them particularly suitable for high-wear parts such as engine components, gears, bearings, and fasteners. silvexinc.comchemresearchco.comdorsetware.com

A key feature of the manganese phosphate coating is its porous, crystalline finish. silvexinc.comafinishingsys.comchemresearchco.com This microporous structure acts as a reservoir, effectively absorbing and retaining lubricants like oil. afinishingsys.comchemresearchco.comkluthe.com This retained lubrication significantly reduces friction between moving parts, which in turn minimizes wear and extends the service life of the components. afinishingsys.comiftworldwide.com This property is especially beneficial for the break-in period of new components, where proper lubrication is critical. calicocoatings.com The synergy between the hard, wear-resistant coating and its ability to hold lubricants makes manganese phosphate a superior choice for improving the tribological properties of industrial machinery. chemresearchco.com

Adhesion Characteristics and Compatibility with Secondary Coatingssilvexinc.comafinishingsys.comwolkerstorfer.com

Manganese phosphate coatings exhibit strong adhesion to the metal substrate because they are formed through a conversion process that integrates the coating with the surface of the metal. silvexinc.commdpi.comwolkerstorfer.com This inherent adhesion is a primary advantage of this type of coating.

Furthermore, the porous and crystalline nature of the manganese phosphate layer provides an excellent base for the application of secondary coatings, such as paints, primers, and dry-film lubricants. silvexinc.comafinishingsys.comcalicocoatings.comwolkerstorfer.com The surface topography creates a mechanical "tooth" that enhances the adhesion of subsequent layers. wolkerstorfer.com This makes manganese phosphate coatings a widely used pre-treatment for painting, as they not only improve paint adhesion but also provide an additional layer of corrosion protection, which is particularly beneficial if the topcoat is scratched or damaged. silvexinc.com The compatibility with a wide range of secondary coatings makes manganese phosphate a versatile surface treatment in many industrial applications. wolkerstorfer.com

Advanced Characterization of Coated Substrates (e.g., electrochemical tests)nih.govmdpi.commdpi.comresearchgate.net

To evaluate the performance and integrity of manganese phosphate coatings, various advanced characterization techniques are employed, with electrochemical tests being particularly prominent. These methods provide quantitative data on the corrosion resistance of the coated substrate.

Potentiodynamic Polarization (PDP): This technique involves scanning a potential range and measuring the resulting current to determine the corrosion potential (Ecorr) and corrosion current (icorr). nih.govmdpi.com A more positive Ecorr and a lower icorr generally indicate better corrosion resistance. mdpi.com Studies have shown that manganese phosphate coatings can shift the corrosion potential of steel to more positive values, indicating enhanced protection. mdpi.comresearchgate.net For example, one study noted a positive shift of about 480 mV for phosphated steel compared to bare steel. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface. mdpi.comresearchgate.netphmsociety.orgkta.com By applying a small sinusoidal voltage and measuring the impedance over a range of frequencies, researchers can model the coating system as an equivalent electrical circuit. mdpi.comphmsociety.org Parameters such as coating capacitance (Cc) and pore resistance (Rp) can be extracted from the data. phmsociety.org A high pore resistance and low coating capacitance are typically indicative of a high-performance coating with good barrier properties. kta.com EIS is effective in detecting early signs of coating degradation before they are visually apparent. kta.com

These electrochemical tests, often complemented by surface analysis techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD), provide a comprehensive understanding of the relationship between the coating's structure and its protective performance. mdpi.commdpi.comnih.gov

| Technique | Key Parameters Measured | Indication of Good Performance |

|---|---|---|

| Potentiodynamic Polarization (PDP) | Corrosion Potential (Ecorr), Corrosion Current (icorr) mdpi.com | More positive (noble) Ecorr, lower icorr mdpi.com |

| Electrochemical Impedance Spectroscopy (EIS) | Pore Resistance (Rp), Coating Capacitance (Cc) phmsociety.org | High Rp, low Cc kta.com |

Energy Storage Applicationsansto.gov.ausci-hub.seresearchgate.net

While primarily known for surface treatments, materials based on manganese phosphate are also being explored for their potential in energy storage technologies, particularly in the context of lithium-ion batteries and supercapacitors. sci-hub.seresearchgate.net

Research has investigated amorphous manganese phosphate (AMP) as a cathode material for aqueous energy storage. sci-hub.seresearchgate.net An electrochemically fabricated AMP, with the formula Na₁.₈Mn₄O₁.₄(PO₄)₃, demonstrated a high specific capacity of 253.4 mAh g⁻¹ at a current density of 1 A g⁻¹. sci-hub.se This promising performance is attributed to the material's open framework and the ability of manganese to participate in multiple redox reactions (Mn³⁺/Mn²⁺ and Mn⁴⁺/Mn³⁺) without dissolving into the electrolyte. sci-hub.seresearchgate.net

In a different application, manganese metaphosphate (Mn(PO₃)₂) has been studied as a negative electrode (anode) material for lithium-ion batteries. Synthesized through a solid-state method and carbon-coated to enhance conductivity, this material delivered a reversible capacity of 477 mAh/g. The charge storage mechanism involves a reversible conversion reaction where Mn(PO₃)₂ reacts with lithium to form nanograins of manganese within a lithium-conducting LiPO₃ glass matrix.

Furthermore, the development of lithium manganese iron phosphate (LMFP) cathodes, which are derived from lithium iron phosphate (LFP) by substituting some of the iron with manganese, is gaining attention. mitsui.comneicorporation.com These materials offer a higher operating voltage and energy density compared to traditional LFP cathodes, making them a promising option for electric vehicle batteries. mitsui.comneicorporation.com

These studies indicate that the electrochemical properties of manganese phosphate compounds make them viable candidates for developing next-generation energy storage devices.

Electrode Material Development for Supercapacitors and Batteries

Manganese phosphates have emerged as a promising class of electrode materials, demonstrating significant potential in electrochemical energy storage applications such as supercapacitors and lithium-ion capacitors (LICs). jmst.orgpsecommunity.org Their development is driven by favorable characteristics including high theoretical specific capacitance, low cost, and environmental friendliness. researchgate.net Researchers have widely explored materials like manganese phosphate (Mn₃(PO₄)₂), lithium manganese phosphate (LiMnPO₄), and ammonium (B1175870) manganese phosphate hydrate (B1144303) ((NH₄MnPO₄·H₂O)) for these purposes. psecommunity.orgresearchgate.netwebsite-files.com

Pseudocapacitance Mechanisms and Charge Storage Capacity

The charge storage in manganese phosphate-based materials is primarily governed by pseudocapacitance, a mechanism that involves fast and reversible faradaic redox reactions occurring at or near the electrode surface. arxiv.org This behavior mimics that of an electrical double-layer capacitor but provides much higher specific capacitance and energy density. utexas.edu

Influence of Open-Framework Structures on Ion Conductivity

A key structural advantage of many manganese phosphate compounds is their open-framework architecture. jmst.orgresearchgate.net These frameworks are characterized by the presence of large, interconnected channels and cavities within the crystal lattice. jmst.orgresearchgate.net This unique topology endows the materials with good intrinsic ion conductivity, which is a critical factor for efficient electrochemical energy storage. jmst.org